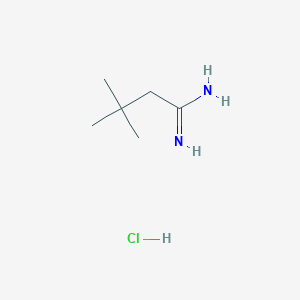

![molecular formula C9H15NO3 B2529151 5-氧杂-9-氮杂螺[3.5]壬烷-2-羧酸甲酯 CAS No. 2155856-02-1](/img/structure/B2529151.png)

5-氧杂-9-氮杂螺[3.5]壬烷-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

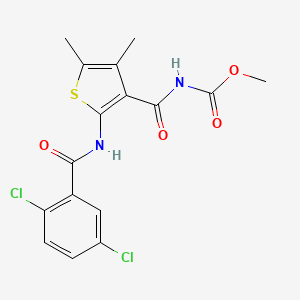

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that is part of a broader class of organic compounds featuring both oxygen and nitrogen atoms within a spiro-connected cyclic framework. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves several key steps, including alkylation, cycloaddition, and condensation reactions. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the compound of interest, was achieved through the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Similarly, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained by a regioselective 1,3-dipolar cycloaddition reaction . Another example includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is characterized by the presence of a spiro junction where two rings are joined at a single atom. The spirocyclic framework can influence the compound's reactivity and interaction with biological targets. The presence of heteroatoms such as oxygen and nitrogen within the ring structures can also affect the electronic properties and stability of these molecules.

Chemical Reactions Analysis

Spirocyclic compounds undergo various chemical reactions that are essential for their transformation into biologically active molecules or further synthetic modification. For example, the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting a mechanism involving N-O bond cleavage and imine formation . Additionally, the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been shown to yield bis(hydroxymethyl)cyclopropanes and substituted cyclopropane-1,2-dicarboxylic acids while preserving the spirocyclic core .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms and the spirocyclic configuration can impact the compound's solubility, boiling point, melting point, and stability. These properties are crucial for the compound's behavior in biological systems and its suitability for pharmaceutical applications. The specific properties of methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate would depend on the substituents and the stereochemistry of the spiro junction, which can be further explored through experimental studies and computational modeling.

科学研究应用

区域选择性环加成和螺环化合物的合成

区域选择性环加成:一项研究展示了通过涉及 C-芳基和 C-氨基甲酰亚硝酸酯的区域选择性 1,3-偶极环加成,合成取代的 5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸甲酯。该过程具有高度选择性,并产生两种非对映异构体的混合物,展示了该化合物在创建结构复杂且多样的螺环骨架中的效用 (Molchanov & Tran, 2013).

功能化衍生物的合成:另一项研究探索了 1-(2-环氧丙基甲基)-2-氧代-1-环戊烷羧酸甲酯的亲核开环反应,导致产生功能化的 2-氧杂螺[4.4]壬烷和 2-氧杂双环[3.3.0]辛烷衍生物。这些化合物是几种生物活性化合物中的重要结构单元,突出了此类螺环化合物在药物化学中的合成多功能性和适用性 (Santos et al., 2000).

催化转化和新型合成子

催化氢化:对 [(5,6-二氢-4H-1,2-恶嗪-3-基)甲基]丙二酸酯的催化氢化研究揭示了转化为取代的 7-氧代-1-氧杂-6-氮杂螺[4.4]壬烷-8-羧酸甲酯。该研究提出了涉及初始 N-O 键断裂的机理方法,这对于开发新的合成方法至关重要 (Sukhorukov et al., 2008).

新型二肽合成子:另一个有趣的应用是合成杂螺环 N-(2H-氮杂环丙烯-3-基)-L-脯氨酸酯,用作新型二肽合成子。这些化合物用于肽合成,展示了螺环化合物在促进构建具有潜在生物活性的复杂肽基结构中的潜力 (Suter et al., 2000).

安全和危害

属性

IUPAC Name |

methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-12-8(11)7-5-9(6-7)10-3-2-4-13-9/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLANDDYIYGQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)NCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

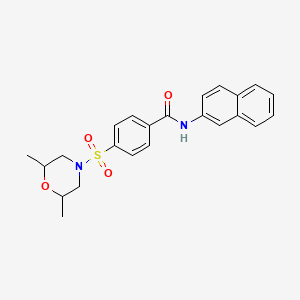

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)

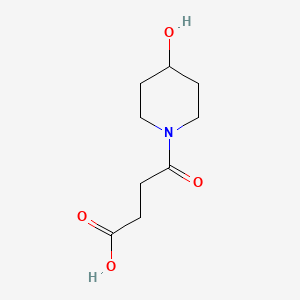

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

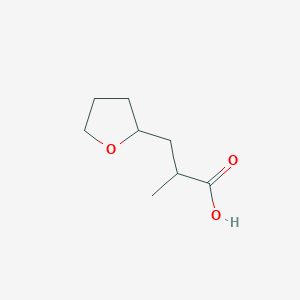

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)